N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(4-methyl-2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-8-4-5-10(11(6-8)16(19)20)15-13(18)12(17)14-9(2)7-21-3/h4-6,9H,7H2,1-3H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRCQZFPSQSLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC(C)COC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide, commonly referred to as a nitrophenyl oxalamide derivative, has garnered attention in recent years for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 295.295 g/mol, is being investigated for various pharmacological properties, including anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O5 |
| Molecular Weight | 295.295 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds with similar structural motifs have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated macrophages . The mechanism involves the inhibition of key inflammatory pathways including NF-κB and MAPK signaling.
Anticancer Activity
This compound is also being explored for its potential anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mitochondrial pathways. Studies on related compounds have demonstrated their ability to arrest the cell cycle and activate caspases involved in apoptosis . The IC50 values for related compounds indicate promising potency against various cancer cell lines.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory responses.
- Modulation of Signal Transduction Pathways : It can affect pathways such as NF-κB and MAPK.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of various oxalamides, it was found that this compound significantly reduced the levels of NO in LPS-stimulated RAW 264.7 macrophages. This effect was attributed to the compound's ability to inhibit inducible nitric oxide synthase (iNOS) expression.
Study 2: Anticancer Potency
Another investigation focused on the anticancer effects of similar oxalamides demonstrated that treatment with these compounds led to a dose-dependent increase in apoptotic cell death in HepG2 liver cancer cells. Flow cytometric analysis revealed significant mitochondrial membrane potential collapse following treatment with these compounds .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Analysis
The compound’s comparison with analogs focuses on substituent variations and their impact on physicochemical properties, synthesis efficiency, and biological activity. Key analogs from the evidence include:
Table 1: Structural Comparison of Selected Oxalamide Derivatives
Antiviral Activity
- Compound 13 (): Exhibits anti-HIV activity by targeting the CD4-binding site (IC₅₀ ~0.5 µM). The thiazole and hydroxyethyl groups enhance solubility and target engagement .
Enzyme Inhibition
- Compounds 19, 28 (): Inhibit stearoyl-CoA desaturase (SCD1), a therapeutic target for metabolic disorders. Chloro and fluoro substituents enhance potency (IC₅₀ <1 µM) by increasing lipophilicity and enzyme binding .
- Target Compound : The 4-methyl-2-nitrophenyl group may similarly improve lipophilicity and enzyme affinity compared to less polar substituents.
Flavor Enhancement
- Methoxy and pyridine groups are critical for receptor binding and metabolic stability .
Antimicrobial Activity
Metabolic and Toxicological Profiles
- S336 and Analogs (): Undergo hydrolysis and oxidative metabolism with low toxicity (NOEL ≥100 mg/kg/day). Methoxy groups reduce CYP450 inhibition risk (<50% inhibition at 10 µM) .
- Chlorophenyl Derivatives (): Potential hepatotoxicity due to chloro substituents, necessitating structural optimization for safety .
Key Research Findings and Gaps
Structural Optimization : Methoxy and nitro groups in the target compound may improve metabolic stability but require validation via in vitro assays (e.g., microsomal stability, CYP inhibition) .
Activity Prediction : The 4-methyl-2-nitrophenyl group is structurally distinct from chlorophenyl or bromophenyl analogs, suggesting unique electronic properties that could enhance target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
